2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole
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Overview
Description
2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-Mercaptobenzimidazole+4-Fluorobenzyl chlorideK2CO3/DMF2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Used as a corrosion inhibitor for metals in aggressive environments
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzimidazole
- 4-Fluorobenzyl chloride
- Benzimidazole derivatives
Uniqueness
2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C14H11FN2S |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) |
InChI Key |
OMXRCMRPDVPIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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